molecular formula C7H8BrNO2S B040058 4-Bromo-2-methylbenzenesulfonamide CAS No. 116340-67-1

4-Bromo-2-methylbenzenesulfonamide

Cat. No. B040058
M. Wt: 250.12 g/mol
InChI Key: BTSVWIADDUQGGP-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzenesulfonamide is a chemical compound with the CAS Number: 116340-67-1 . It has a molecular weight of 250.12 and its IUPAC name is 4-bromo-2-methylbenzenesulfonamide . It is a solid at room temperature .


Molecular Structure Analysis

The linear formula of 4-Bromo-2-methylbenzenesulfonamide is C7H8BrNO2S . The InChI Code is 1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

4-Bromo-2-methylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 250.12 .

Scientific Research Applications

Optical Properties Research

Specific Scientific Field

Material Science

Application Summary

4-Bromo-2-methylbenzenesulfonamide is used in the study of optical properties of organic nonlinear optical crystals .

Methods of Application

UV–Vis analysis is used to examine the optical properties of a 4B2MBN crystal .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety information for 4-Bromo-2-methylbenzenesulfonamide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315-H319-H335 , and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

4-bromo-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSVWIADDUQGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609105
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylbenzenesulfonamide

CAS RN

116340-67-1
Record name 4-Bromo-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 69a) using 3-bromo-4-methylaniline (2.60 g, Example 78a)), sodium nitrite (1.05 g), concentrated hydrochloric acid (20 ml), anhydrous magnesium chloride (2.6 g), acetic acid saturated with sulfur dioxide (50 ml) and copper (II) chloride (0.37 g). The normal work-up and subsequent treatment with ammonium hydroxide (50 ml) followed by the same work-up afforded the subtitle compound as a solid (1.51 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0.37 g
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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